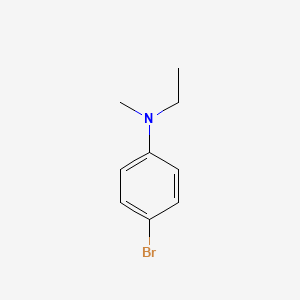

4-Bromo-N-ethyl-N-methylaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-N-ethyl-N-methylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-N-ethyl-N-methylaniline, and how can purity be ensured?

The compound can be synthesized via reductive N-alkylation of 4-bromoaniline derivatives. A validated method involves reacting primary amines with carboxylic acids using borazane (BH₃·NH₃) under mild conditions to achieve selective ethyl and methyl substitution . Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and melting point consistency with literature values (e.g., 81°C for related bromoanilines ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl/methyl groups at ~δ 1.2–1.4 ppm for CH₃ and δ 3.0–3.5 ppm for N–CH₂).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical ~228.13 g/mol) .

- X-ray Crystallography : Resolves crystal packing and steric effects, as demonstrated in structurally similar N-alkylated bromoanilines .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s physicochemical properties be resolved?

Discrepancies in properties like boiling point (e.g., 543.2 K reported for 4-Bromo-N,N-diethylaniline vs. lower values for analogs) arise from variations in measurement conditions (e.g., vacuum vs. ambient pressure). Researchers should:

- Standardize measurements using differential scanning calorimetry (DSC) for phase transitions.

- Cross-validate with computational methods (e.g., COSMO-RS simulations for solubility and vapor pressure).

Q. What strategies enhance the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Solvent Optimization : Use toluene/DMF mixtures to balance solubility and reaction rates.

- Directing Effects : The ethyl/methyl groups influence regioselectivity; DFT calculations (e.g., Gaussian 16) predict electron density distribution .

Q. How does this compound serve as a precursor in bioactive molecule design?

Its structure is leveraged in:

- Anticancer Agents : Functionalization at the bromo position with heterocycles (e.g., triazoles) enhances DNA intercalation .

- Antimicrobial Scaffolds : Nitro or methoxy derivatization (via electrophilic substitution) improves lipid membrane penetration .

Q. Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like residual alkylating agents or dehalogenated byproducts require:

- GC-MS with Headspace Sampling : Detects volatile impurities (e.g., ethyl bromide).

- ICP-OES : Quantifies bromine content to assess degradation (<2% loss indicates stability ).

Q. How can computational modeling predict the compound’s environmental toxicity?

Tools like EPA’s ECOSAR or TEST software estimate eco-toxicity endpoints (e.g., LC₅₀ for aquatic organisms) using QSAR models trained on brominated aniline datasets .

属性

CAS 编号 |

67274-54-8 |

|---|---|

分子式 |

C9H12BrN |

分子量 |

214.10 g/mol |

IUPAC 名称 |

4-bromo-N-ethyl-N-methylaniline |

InChI |

InChI=1S/C9H12BrN/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 |

InChI 键 |

DBMDDFTYMKZYTR-UHFFFAOYSA-N |

规范 SMILES |

CCN(C)C1=CC=C(C=C1)Br |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。